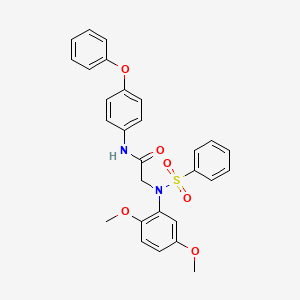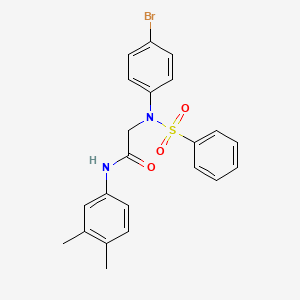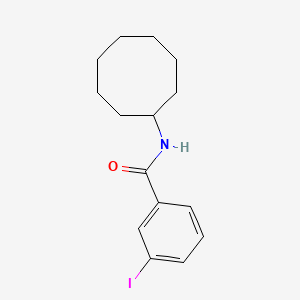
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It is a synthetic compound that has been used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions.
Wirkmechanismus
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and blocks the action of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the dopamine D4 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in various physiological and biochemical processes, including motor control, cognition, emotion, and reward. This compound has been shown to affect these processes by blocking the activity of the dopamine D4 receptor. It has been shown to decrease locomotor activity and impair cognitive function in animal models. It has also been shown to decrease the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in different physiological and pathological conditions. The main limitation of using this compound is its potential off-target effects, as it may interact with other receptors or signaling pathways.
Zukünftige Richtungen
1. Investigating the role of the dopamine D4 receptor in other psychiatric disorders, such as bipolar disorder and depression.
2. Developing more selective and potent dopamine D4 receptor antagonists for use in clinical trials.
3. Investigating the role of the dopamine D4 receptor in addiction to different drugs of abuse.
4. Investigating the effects of dopamine D4 receptor antagonism on immune function and inflammation.
5. Investigating the role of the dopamine D4 receptor in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-isopropylphenyl)benzamide has been used in various scientific research studies to investigate the role of the dopamine D4 receptor in different physiological and pathological conditions. It has been used to study the effects of dopamine D4 receptor antagonism on behavior, cognition, and mood. It has also been used to investigate the role of the dopamine D4 receptor in addiction, schizophrenia, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-19(2)21-11-13-25(14-12-21)27-26(29)23-9-7-20(8-10-23)17-28-16-15-22-5-3-4-6-24(22)18-28/h3-14,19H,15-18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHRZPOPXHACDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(butyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3736095.png)
![2-(4'-amino-4-biphenylyl)-6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3736109.png)

![2-{[2-(3-azaspiro[5.5]undec-9-ylamino)ethyl]amino}-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3736140.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3736155.png)



![1-cyclopentyl-4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736189.png)
![1-tert-butyl-4-(3-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736197.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736203.png)
![1-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736216.png)
![1-cyclopentyl-4-(2,5-dimethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736225.png)
![2-[4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-ethoxyphenoxy]acetamide](/img/structure/B3736232.png)
